Atriopeptin III
Overview
Description
Atriopeptin III is a 24-amino acid peptide hormone primarily synthesized in the atria of mammalian hearts. It is part of the atrial natriuretic peptide family, which plays a crucial role in regulating blood volume and blood pressure by promoting natriuresis (sodium excretion) and diuresis (water excretion). This compound is known for its potent vasodilatory, natriuretic, and diuretic effects, making it a significant compound in cardiovascular physiology .
Mechanism of Action
Target of Action
Atriopeptin III, a 24-amino acid atrial peptide, primarily targets the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) in the body . This receptor is involved in the regulatory actions of this compound and other natriuretic peptides .
Mode of Action
This compound interacts with its primary target, the GC-A/NPRA, by binding to its extracellular domain . This binding triggers a conformational change in the receptor, transmitting a signal to the intracellular guanylyl cyclase catalytic region of NPRA . This interaction leads to the production of the intracellular second messenger cyclic guanosine monophosphate (cGMP) .
Biochemical Pathways
The binding of this compound to the GC-A/NPRA activates the production of cGMP, which plays a crucial role in several biochemical pathways . These pathways are pivotal in the control of cardiovascular, endocrine, renal, and vascular homeostasis . The activation of these pathways by this compound leads to various physiological effects, including natriuresis (excretion of sodium in the urine), diuresis (increased urine production), vasorelaxation, antihypertrophic effects, antiproliferative effects, and anti-inflammatory effects .
Pharmacokinetics
This compound is rapidly cleared from the plasma, with the kidneys accounting for 59% of its elimination through degradation rather than excretion . This rapid clearance may contribute to the transient changes exerted by this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, during atrial stretch, this compound is released into the circulation, where it binds to receptors in the renal glomeruli and papilla, resulting in profound natriuresis and diuresis . Furthermore, the effect of this compound on blood pressure is concentration-dependent, suggesting that its efficacy may be influenced by the concentration of the peptide in the plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atriopeptin III can be synthesized using solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as carbodiimides.
Deprotection: The temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure the correct sequence and structure of the peptide .
Chemical Reactions Analysis
Types of Reactions: Atriopeptin III primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Enzymatic Degradation: Specific proteases target this compound, breaking it down into inactive metabolites.
Major Products Formed: The primary products formed from the degradation of this compound are smaller peptide fragments and amino acids, which are further metabolized or excreted from the body .
Scientific Research Applications
Atriopeptin III has numerous scientific research applications across various fields:
Chemistry: It is used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Researchers investigate its role in cardiovascular physiology, particularly its effects on blood pressure regulation and fluid balance
Medicine: this compound is studied for its potential therapeutic applications in treating conditions such as hypertension, heart failure, and chronic renal failure
Comparison with Similar Compounds
Atriopeptin III is part of the atrial natriuretic peptide family, which includes other similar compounds such as:
Atrial Natriuretic Peptide (ANP): A 28-amino acid peptide with similar natriuretic and vasodilatory effects.
Brain Natriuretic Peptide (BNP): A 32-amino acid peptide primarily produced in the ventricles, with a longer half-life and similar physiological effects.
C-type Natriuretic Peptide (CNP): A 22-amino acid peptide with more localized effects, primarily involved in bone growth and vascular homeostasis.
Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and its potent effects on natriuresis and diuresis. It is particularly effective in conditions of volume overload and hypertension, making it a valuable compound for therapeutic research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCBRUDZNRVKGK-GWLSAQFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H165N35O34S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2549.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90817-13-3, 97793-28-7 | |
Record name | Atrial natriuretic factor prohormone (103-126) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090817133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atrial natriuretic factor prohormone (103-126) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097793287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.